N⁵-(Aminocarbonyl)-N²‐[(4‐chlorophenyl)sulfonyl]ornithine is a synthetic non-glutamate type pyrrolo[2,3-d]pyrimidine antifolate. [] It acts as a potent dihydrofolate reductase (DHFR) inhibitor, [] exhibiting significant inhibitory activity against the growth of murine fibrosarcoma Meth A cells and methotrexate-resistant human CCRF-CEM cells. []
The synthesis of N⁵-(Aminocarbonyl)-N²‐[(4‐chlorophenyl)sulfonyl]ornithine and its analogs involves multiple steps. A key intermediate, Nω-phthaloyl 2,ω-diaminoalkanoic acid methyl esters, is reacted with pyrrolo[2,3-d]pyrimidine carboxylic acids. [] This coupling reaction is followed by hydrolysis to yield the desired Nω-acylated compounds. [] Alternatively, Nω-acyl- and sulfonyl-ornithine analogs are synthesized by acylating free amino intermediates, which are derived from tert-butoxycarbonyl-ornithine analogs. []
N⁵-(Aminocarbonyl)-N²‐[(4‐chlorophenyl)sulfonyl]ornithine exhibits potent inhibitory activity against DHFR. [] It competes with dihydrofolate for binding to the DHFR enzyme, ultimately disrupting the folate metabolic pathway. [] This inhibition prevents the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide biosynthesis, thereby hindering DNA replication and cell division. [] The Nω-masking group appears essential for its effectiveness, likely contributing to its cellular uptake via reduced folate carrier and enhancing its binding affinity to DHFR. []
N⁵-(Aminocarbonyl)-N²‐[(4‐chlorophenyl)sulfonyl]ornithine demonstrates potential as an anti-cancer agent due to its potent DHFR inhibitory activity. [] It exhibits significant growth-inhibitory effects against murine fibrosarcoma Meth A cells and methotrexate-resistant human CCRF-CEM cells, highlighting its potential in overcoming drug resistance. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9